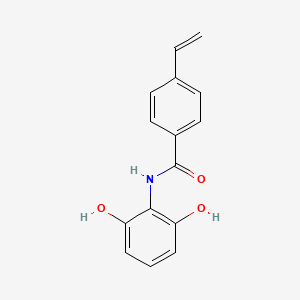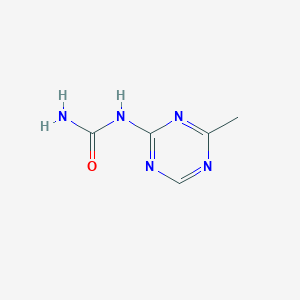
N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of two hydroxyl groups on the phenyl ring and a vinyl group attached to the benzamide structure. Its unique chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide typically involves the reaction of 2,6-dihydroxybenzoic acid with 4-vinylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent such as dichloromethane at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Solvent recovery and recycling systems are also employed to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The vinyl group can participate in addition reactions with halogens or hydrogen halides, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogens or hydrogen halides in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated benzamides.
Aplicaciones Científicas De Investigación
N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The vinyl group can undergo polymerization reactions, leading to the formation of cross-linked networks in materials science applications. The compound’s ability to undergo various chemical transformations makes it a versatile tool in research and development.
Comparación Con Compuestos Similares
N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide can be compared with other similar compounds, such as:
2,6-Dihydroxybenzoic acid: Shares the dihydroxyphenyl structure but lacks the vinyl and amide groups.
4-Vinylaniline: Contains the vinyl group but lacks the dihydroxyphenyl and amide groups.
N-(2,6-Dihydroxyphenyl)benzamide: Similar structure but without the vinyl group.
The presence of both the dihydroxyphenyl and vinyl groups in this compound makes it unique and allows it to participate in a broader range of chemical reactions compared to its analogs .
Propiedades
Número CAS |
606143-26-4 |
|---|---|
Fórmula molecular |
C15H13NO3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
N-(2,6-dihydroxyphenyl)-4-ethenylbenzamide |
InChI |
InChI=1S/C15H13NO3/c1-2-10-6-8-11(9-7-10)15(19)16-14-12(17)4-3-5-13(14)18/h2-9,17-18H,1H2,(H,16,19) |
Clave InChI |
OJXWKGJMLDLDHL-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane](/img/structure/B12593808.png)
![1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12593818.png)
![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)


propanedinitrile](/img/structure/B12593841.png)
![3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile](/img/structure/B12593845.png)
![4-[[4-(Octyloxy)phenyl]ethynyl]pyridine](/img/structure/B12593848.png)


![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)

![Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one](/img/structure/B12593902.png)

